REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][C:4]([C:12]([O:14]CC)=[O:13])([C:7]([O:9]CC)=[O:8])[CH2:3][CH2:2]1.Cl>[OH-].[Na+]>[O:1]1[CH2:2][CH2:3][C:4]([C:7]([OH:9])=[O:8])([C:12]([OH:14])=[O:13])[CH2:5][CH2:6]1 |f:2.3|
|
Name
|
|
Quantity
|
4.04 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 28 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture is separated into water and ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (30 mL) is added to the
|
Type
|
CUSTOM
|
Details
|
obtained crude product
|
Type
|
WASH
|
Details
|
the mixture is washed
|
Type
|
FILTRATION
|
Details
|
the resulting solid is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
28 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)(C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.3 mmol | |
AMOUNT: MASS | 3.19 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |